[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride
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Overview
Description
“[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2416218-41-0 . It has a molecular weight of 186.48 . The IUPAC name for this compound is ((1S,2S)-2-bromocyclopropyl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular formula of “[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride” is C4H9BrClN . The InChI key for this compound is MRLKOQSIJICTDX-MMALYQPHSA-N .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C .Scientific Research Applications
Reactivity and Synthesis
[(1S,2S)-2-Bromocyclopropyl]methanamine hydrochloride is a compound that falls into broader categories of organic compounds used in various chemical syntheses and studies. While specific studies on this compound were not found, insights can be drawn from research on related compounds, showcasing their reactivity and potential applications in synthetic chemistry.
Bromine Chloride as a Standard Reagent
Bromine chloride, closely related to the bromine component in the compound of interest, has been utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds through titrimetric methods. This demonstrates the utility of bromine-containing compounds in analytical chemistry for the quantification of various organic substances (K. Verma et al., 1978).
Halogenation and Cyclopropyl Derivatives
The study of bromination reactions in different solvents, leading to the formation of dibromo derivatives and the exploration of isomer ratios, underscores the reactivity of bromine in synthetic chemistry. Such research provides a foundation for understanding how bromine-containing cyclopropyl compounds, similar to [(1S,2S)-2-Bromocyclopropyl]methanamine hydrochloride, might behave under various conditions and could be used to synthesize complex organic molecules (D. L. Williams, 1976).
Nucleoside Derivatives
Research involving the treatment of certain compounds with bromine to yield brominated derivatives further illustrates the role of bromine in the synthesis of biologically relevant molecules. Such processes are essential for creating nucleoside analogs, which have applications in medicinal chemistry and drug development (M. Wolfrom et al., 1971).
Cyclopropylamine Synthesis
Studies on the synthesis of cyclopropylamine derivatives, through reactions involving bromine, highlight the synthetic utility of bromine-containing cyclopropyl compounds. These methodologies can be applied in the development of new pharmaceuticals and materials by offering routes to structurally diverse amines (J. Matsuo et al., 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[(1S,2S)-2-bromocyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKOQSIJICTDX-MMALYQPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride |
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